REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.CC1C=CC=C2C=1C=CC(=O)N2.[OH-].[Na+].O=P(Cl)(Cl)[Cl:29]>>[Cl:29][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([CH3:1])=[CH:3][CH:4]=2)[N:9]=1 |f:2.3|
|
Name
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ice H2O
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Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
|
Type
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TEMPERATURE
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Details
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at reflux for 70 min, before the clear orange solution
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Duration
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70 min
|
Type
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TEMPERATURE
|
Details
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cooled to 0° C.
|
Type
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EXTRACTION
|
Details
|
The resultant cloudy suspension was extracted with EtOAc (300 mL)
|
Type
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WASH
|
Details
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the organic layers were washed with H2O (100 mL) and sat. aq. NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (SiO2)
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexanes to 12% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
to afford orange crystals
|
Type
|
CUSTOM
|
Details
|
Fractional crystallization from hot isopropanol yielded pure 19a (0.850 g, 30%) as light orange iridescent crystals
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=CC(=CC=C2C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |